D,L-2-(2'-Hydroxy-3'-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate
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Overview
Description
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and hydroxy group in its structure suggests potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . The reaction is monitored using UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%) .
Industrial Production Methods
Industrial production methods for imidazo[4,5-b]pyridine derivatives often start with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen, followed by reduction of the nitro group to obtain 2,3-diaminopyridine . This intermediate is then subjected to cyclocondensation reactions to form the desired imidazo[4,5-b]pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridines: Another class of imidazopyridines with different biological activities.
Uniqueness
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate is unique due to the presence of the morpholine ring and hydroxy group, which can enhance its interactions with biological targets and potentially improve its therapeutic efficacy .
Properties
CAS No. |
85930-11-6 |
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Molecular Formula |
C15H20N4O7 |
Molecular Weight |
368.34 g/mol |
IUPAC Name |
1-(1H-imidazo[4,5-b]pyridin-2-yloxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C13H18N4O3.C2H2O4/c18-10(8-17-4-6-19-7-5-17)9-20-13-15-11-2-1-3-14-12(11)16-13;3-1(4)2(5)6/h1-3,10,18H,4-9H2,(H,14,15,16);(H,3,4)(H,5,6) |
InChI Key |
ANNZXHHBBADGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(COC2=NC3=C(N2)C=CC=N3)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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